Introduction: A Niche Yet Versatile Aromatic Amine
Introduction: A Niche Yet Versatile Aromatic Amine
An In-Depth Technical Guide to N-Ethyl-3-methoxyaniline (CAS: 41115-30-4)
N-Ethyl-3-methoxyaniline, identified by the CAS number 41115-30-4, is a substituted aromatic amine that holds specialized value in synthetic organic chemistry and biomedical research.[1] Unlike its more common aniline counterparts, its unique substitution pattern—an ethyl group on the nitrogen and a methoxy group at the meta position—imparts specific physicochemical properties that make it a valuable intermediate and research tool. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, applications, and handling, grounded in established chemical principles and safety protocols.
While not a household name in chemical catalogs, its documented role as a potential arginine surrogate and thrombin inhibitor highlights its significance in the exploration of novel therapeutics.[2] Understanding its technical profile is crucial for leveraging its full potential in the laboratory and beyond.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective application. N-Ethyl-3-methoxyaniline is a molecule whose characteristics are dictated by the interplay between the aromatic ring, the basic secondary amine, and the electron-donating methoxy group.
Core Chemical Properties
The fundamental identifiers and computed properties of N-Ethyl-3-methoxyaniline are summarized below, providing a snapshot of its molecular nature.[1]
| Property | Value | Source |
| CAS Number | 41115-30-4 | PubChem[1] |
| Molecular Formula | C₉H₁₃NO | PubChem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| IUPAC Name | N-ethyl-3-methoxyaniline | PubChem[1] |
| Canonical SMILES | CCNC1=CC(=CC=C1)OC | PubChem[1] |
| InChI Key | AFQXCZCRJSGHPB-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Spectroscopic Signature
Structural elucidation and purity assessment rely on spectroscopic analysis. While a comprehensive public database of its experimental spectra is limited, its structure allows for predictable signatures in key analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (with splitting patterns influenced by the meta-substitution), a singlet for the methoxy protons, and a broad singlet for the N-H proton.
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¹³C NMR : The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.[1]
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Mass Spectrometry (MS) :
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GC-MS : Gas chromatography-mass spectrometry data indicates a molecular ion peak (M+) at m/z 151, confirming the molecular weight. A significant peak is also observed at m/z 136, likely corresponding to the loss of a methyl group (-CH₃).[1]
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Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and strong C-O stretching from the methoxy group (~1250 and 1050 cm⁻¹).
Synthesis and Purification Workflow
The synthesis of N-Ethyl-3-methoxyaniline is not widely published in detail, but a robust and logical pathway can be designed based on standard organic chemistry transformations, specifically the N-alkylation of a primary aromatic amine. The most direct approach involves the ethylation of 3-methoxyaniline.
Proposed Synthesis Pathway: Reductive Amination
A highly effective and controlled method for N-mono-alkylation is reductive amination. This approach minimizes the over-alkylation that can occur with alkyl halides, leading to a cleaner product profile. The causality here is the initial formation of an imine (or enamine) intermediate from the reaction of 3-methoxyaniline with acetaldehyde, followed by its immediate reduction in situ.
Caption: Proposed workflow for the synthesis and purification of N-Ethyl-3-methoxyaniline.
Step-by-Step Synthesis Protocol (Reductive Amination)
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).
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Reaction Setup : To a solution of 3-methoxyaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M), add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Causality: Allowing the amine and aldehyde to pre-mix ensures the formation of the imine intermediate before the introduction of the reducing agent, which is crucial for efficient reaction.
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Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
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Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than other hydrides, reducing the likelihood of side reactions involving the starting aldehyde. Portion-wise addition helps control any potential exotherm.
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Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
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Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction and quenches any remaining reducing agent.
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Extraction : Extract the aqueous layer twice with DCM. Combine the organic layers.
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Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification : Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Causality: Chromatography is essential to remove any unreacted starting material, over-alkylated byproducts, and other impurities, yielding the pure secondary amine.
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Analytical Characterization Workflow
Confirming the identity and purity of the synthesized N-Ethyl-3-methoxyaniline is a critical, multi-step process. Each technique provides orthogonal data, building a complete and trustworthy analytical profile.
Caption: A self-validating workflow for the analytical characterization of the final product.
Recommended Analytical Protocols
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High-Performance Liquid Chromatography (HPLC) : An effective method for assessing purity is reverse-phase HPLC.[3]
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Column : C18 stationary phase.
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Mobile Phase : A gradient of acetonitrile and water, with 0.1% formic acid.
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Detection : UV detector at 254 nm.
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Self-Validation: A single, sharp peak indicates high purity. The retention time is a characteristic property under these specific conditions.
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Gas Chromatography-Mass Spectrometry (GC-MS) : This confirms both purity and molecular weight.
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Method : A standard temperature gradient on a nonpolar column (e.g., DB-5) will separate the compound from volatile impurities.
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Detection : The mass spectrometer should confirm the molecular ion at m/z 151 and show a fragmentation pattern consistent with the structure.[1]
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NMR Spectroscopy : This is the definitive method for structural confirmation.
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Sample Prep : Dissolve ~5-10 mg of the pure compound in deuterated chloroform (CDCl₃).
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Analysis : Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) to unambiguously assign all proton and carbon signals, confirming the connectivity of the ethyl, methoxy, and aniline fragments.
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Applications in Biomedical Research: Thrombin Inhibition
One of the most compelling documented applications of N-Ethyl-3-methoxyaniline is its use as a research tool in enzymology. It has been identified as a biocompatible and biodegradable surrogate for arginine and has demonstrated inhibitory activity against thrombin, a key serine protease in the blood coagulation cascade.[2]
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Mechanistic Insight : The rationale behind this function lies in molecular mimicry. The protonated secondary amine of N-Ethyl-3-methoxyaniline can potentially mimic the guanidinium group of arginine, which is a key recognition motif for the active site of enzymes like thrombin. The methoxy group and ethyl substituent likely play roles in modulating the compound's solubility, basicity, and steric interactions within the enzyme's binding pocket.
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Experimental Context : Its utility has been demonstrated in studies involving co-crystallization with metal ions, suggesting its use as a stable and tractable stand-in for the more complex arginine residue in structural biology and inhibitor design studies.[2] This application is particularly relevant for drug development professionals seeking to design novel anticoagulants or probes for serine proteases.
Safety, Handling, and Reactivity
As with any substituted aniline, proper handling of N-Ethyl-3-methoxyaniline is paramount.
Hazard Profile
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1][2]
| Hazard Code | Class | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H317 | Skin Sensitization (Category 1) | May cause an allergic skin reaction. |
| H318 | Serious Eye Damage (Category 1) | Causes serious eye damage. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
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Personal Protective Equipment :
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Gloves : Wear nitrile or other chemically resistant gloves.
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Eye Protection : Use chemical safety goggles or a face shield.
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Lab Coat : A standard lab coat is required.
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First Aid : In case of skin contact, wash thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, call a poison control center or doctor immediately.[4]
Chemical Reactivity
Aromatic amines are generally stable but can be reactive under certain conditions.
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Oxidation : The compound is susceptible to oxidation, especially on prolonged exposure to air and light, which can cause discoloration (often turning darker).[5] It should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).
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Incompatibilities : Avoid contact with strong oxidizing agents and strong acids. Reaction with strong acids will form the corresponding ammonium salt in an exothermic reaction.[5]
References
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PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of N-Ethyl-3-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
